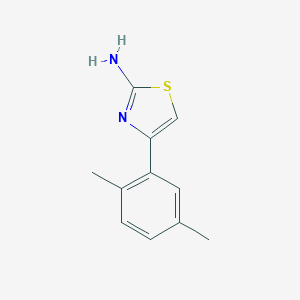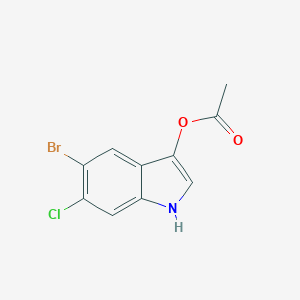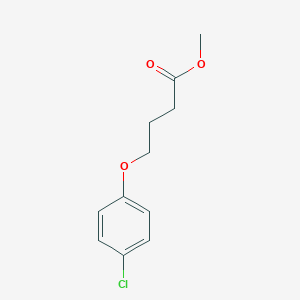
4-(对氯苯氧基)丁酸甲酯
描述
Synthesis Analysis
The synthesis of methyl 4-(p-chlorophenoxy)butyrate and related compounds involves complex reactions that aim at achieving high yields and selectivity under environmentally friendly conditions. For example, Yadav et al. (2021) developed a simple and efficient synthetic protocol for the synthesis of related pyrano pyrimidine carboxylate derivatives via a one-pot four-component reaction catalyzed by L-Proline, highlighting the green approach by avoiding toxic catalysts and hazardous solvents (Yadav et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 4-(p-chlorophenoxy)butyrate reveals distinct features that contribute to their reactivity and interactions. For instance, the molecular structure of a closely related compound shows a distorted chair conformation for the pyran ring, with zigzag layers held together by C—H⋯π interactions, indicating how molecular arrangement influences the compound's properties (Kavitha et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of methyl 4-(p-chlorophenoxy)butyrate and its derivatives is a key area of study, focusing on how these compounds participate in various chemical reactions. This includes the investigation of novel one-pot synthesis methods and understanding the role of different catalysts and reaction conditions in achieving desired outcomes. For example, Khan and White (2012) described a facile one-pot synthesis method for a related compound, emphasizing the efficiency and yield obtained through specific reaction sequences (Khan & White, 2012).
科学研究应用
Application in Agriculture
- Specific Scientific Field : Agriculture, specifically in crop fields .
- Methods of Application or Experimental Procedures : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MPCA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .
- Results or Outcomes : MPCA-Na exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content and protective enzyme activity. It also caused significant reductions in plant height, boll number and the single boll weight at the seedling and budding stages .
Application in Environmental Science
- Specific Scientific Field : Environmental Science .
- Summary of the Application : The environmental risk of MCPA to the non-target environment is assessed .
- Methods of Application or Experimental Procedures : The impacts of MCPA on Hydrilla verticillata were detected using morpho-anatomical and physiological biomarkers .
- Results or Outcomes : The study was designed to fill the information gap by assessing the environmental risk of MCPA to the non-target environment .
Application in Food Industry
- Specific Scientific Field : Food Science .
- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .
- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .
- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .
Application in Perfume Industry
- Specific Scientific Field : Perfumery .
- Summary of the Application : Methyl butyrate is used as an additive in perfumes .
- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .
- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .
Application in Fuel Research
- Specific Scientific Field : Energy Research .
- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .
- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .
- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .
Application in Food Industry
- Specific Scientific Field : Food Science .
- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .
- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .
- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .
Application in Perfume Industry
- Specific Scientific Field : Perfumery .
- Summary of the Application : Methyl butyrate is used as an additive in perfumes .
- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .
- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .
Application in Fuel Research
- Specific Scientific Field : Energy Research .
- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .
- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .
- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .
安全和危害
The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .
属性
IUPAC Name |
methyl 4-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYQRFVXNXTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338266 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(p-chlorophenoxy)butyrate | |
CAS RN |
209052-80-2 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

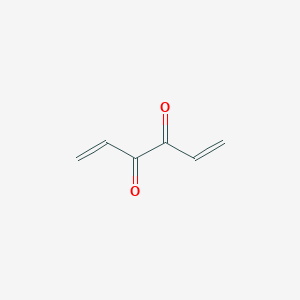
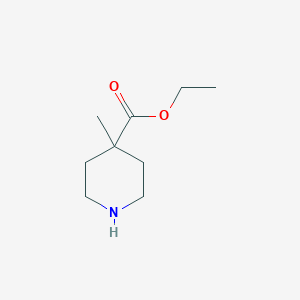
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
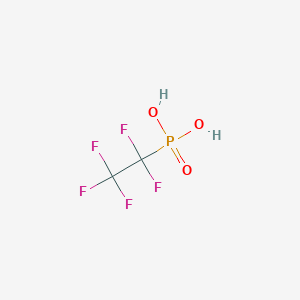
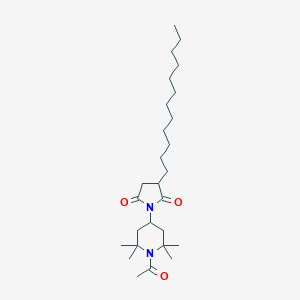
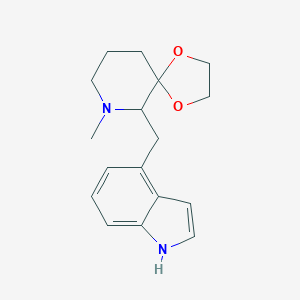

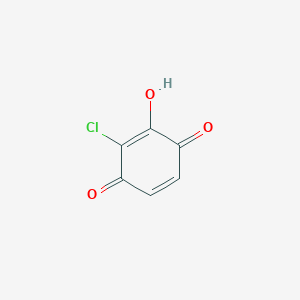

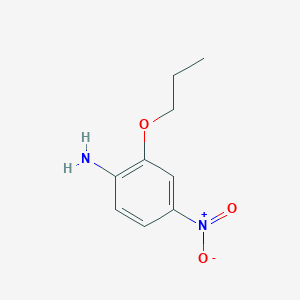
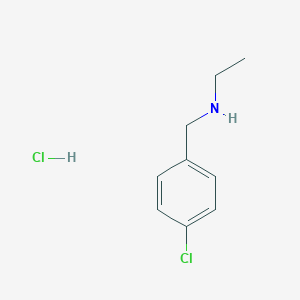
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
